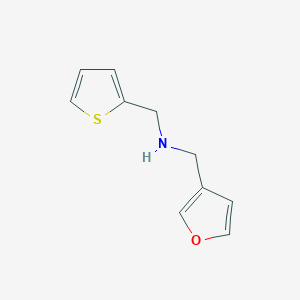

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Description

Properties

IUPAC Name |

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(13-5-1)7-11-6-9-3-4-12-8-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPSYYNVNLTZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using Furan-3-carbaldehyde and Thiophen-2-ylmethylamine

- Reactants: Furan-3-carbaldehyde and thiophen-2-ylmethylamine.

- Solvents: Ethanol or methanol are commonly used due to their protic nature and ability to dissolve both reactants.

- Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to promote imine formation.

- Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation is applied to reduce the imine intermediate to the amine.

- Yields: Reported yields for similar reductive aminations range from 56% to 87%, depending on reaction time, temperature, and purity of reagents.

This method is straightforward and scalable, suitable for laboratory and industrial synthesis.

Knoevenagel Condensation Followed by Reduction

- Step 1: Knoevenagel condensation of 2-thenaldehyde (thiophene-2-carbaldehyde) with propanedinitrile in ethanol catalyzed by piperidine to form 3-(thiophen-2-yl)-2-cyanopropenenitrile intermediates.

- Step 2: Reduction of the nitrile and olefinic bonds using reducing agents such as sodium borohydride or 2-phenylbenzimidazoline (PBI) to yield the corresponding amine derivatives.

This two-step process allows for the introduction of the thiophen-2-ylmethyl group with controlled stereochemistry and functional group tolerance.

One-Pot Tandem Processes

- Recent advances have demonstrated one-pot tandem reactions integrating Knoevenagel condensation, Michael addition, selective amidation, and cyclization steps to generate functionalized furan derivatives.

- While these processes are more common for furan acrylamide derivatives, adaptations could be applied to prepare related amines by modifying the amine source and reaction parameters.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF) | Ethanol preferred for solubility and mild conditions |

| Temperature | Room temperature to 70 °C | Mild heating can improve reaction rates |

| Catalyst/Base | Piperidine (for Knoevenagel condensation) | Catalyzes condensation; 2-3 drops typical |

| Reducing Agent | Sodium borohydride (NaBH4), 2-phenylbenzimidazoline (PBI) | NaBH4 is common; PBI used for selective reductions |

| Reaction Time | 2–24 hours | Longer times improve yield but risk side reactions |

| Yield Range | 56%–87% | Dependent on purification and reaction optimization |

Research Findings and Analysis

- Selectivity: The reductive amination approach is chemoselective, targeting the aldehyde without affecting the furan or thiophene rings, which are sensitive to harsh conditions.

- Functional Group Tolerance: Both furan and thiophene heterocycles tolerate mild reductive conditions, allowing preservation of aromaticity and heteroatom integrity.

- Scalability: Continuous flow synthesis methods have been suggested for industrial scale-up, offering better control over reaction parameters and improved yields.

- Purification: Products are typically purified by recrystallization or column chromatography, with characterization by NMR and mass spectrometry confirming structure and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Aldehyde + amine → imine → reduction | Simple, mild, selective | Requires careful control of reduction | 56–87 |

| Knoevenagel Condensation + Reduction | Aldehyde + propanedinitrile → condensation → reduction | Enables functional group introduction | Multi-step, longer reaction time | 60–80 |

| One-Pot Tandem Reactions | Knoevenagel, Michael addition, amidation, cyclization | Efficient, fewer purification steps | Complex optimization needed | Variable |

| Continuous Flow Synthesis | Flow-based reductive amination | Scalable, controlled | Requires specialized equipment | High (not specified) |

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrofuran or dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrofuran or dihydrothiophene derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₃N₃OS

Molecular Weight : Approximately 202.27 g/mol

IUPAC Name : 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine

The structure of this compound allows for various interactions with biological targets due to the presence of aromatic rings. These features enable π-π interactions with macromolecules, which may influence receptor binding and enzyme activity.

Medicinal Chemistry

This compound has been primarily studied for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it may act as a positive allosteric modulator , enhancing receptor activity. This modulation could have therapeutic implications for conditions such as neuropathic pain and neurodegenerative disorders.

Key Findings :

- Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties, suggesting its potential as a therapeutic agent in pain management.

- Neurotransmission Influence : By engaging with nAChRs, it may influence neurotransmission pathways linked to pain and cognitive functions.

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer activities :

- Antimicrobial Activity : Preliminary studies indicate efficacy against several bacterial strains, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : Initial research suggests that it may inhibit cancer cell proliferation, although the specific mechanisms remain to be fully elucidated.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood, but it is believed to interact with various molecular targets due to its aromatic nature. The furan and thiophene rings can participate in π-π interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

The table below summarizes key structural modifications and their implications:

Biological Activity

Overview

1-(Furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound characterized by the presence of furan and thiophene rings, which are known for their aromatic properties. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₁₁H₁₃N₃OS

- IUPAC Name : this compound

- InChI Key : IIPSYYNVNLTZEV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that this compound may function as a positive allosteric modulator , enhancing receptor activity and potentially influencing neurotransmission pathways associated with pain and neurodegenerative disorders .

Antimicrobial and Anticancer Properties

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against several bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .

Analgesic Effects

In animal models, this compound has shown significant analgesic effects, indicating its potential in pain management therapies . The modulation of the α7 nAChR may play a crucial role in these effects.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | Furan ring at position 2 | Potentially similar receptor modulation | Different substitution pattern may alter activity |

| DM497 | Structural derivative of PAM-2 | Positive allosteric modulator of α7 nAChR | Direct analog but distinct pharmacological profile |

| VUF10499 | Contains furan moiety | H4 receptor inverse agonist | Different core structure; dual-action potential |

| Compound 11g | Incorporates nicotinamide moiety | Antifungal activity against Candida albicans | Focus on antifungal rather than neurological applications |

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound:

-

Study on Nicotinic Receptor Modulation :

- Objective : To evaluate the compound's role as an allosteric modulator.

- Findings : Demonstrated enhanced activity at α7 nAChRs, suggesting therapeutic potential for neurological disorders.

- Antimicrobial Activity Assessment :

-

Analgesic Effect Evaluation :

- Model : Animal models of neuropathic pain.

- Outcome : The compound exhibited notable pain relief, supporting its potential use in pain management strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, and how can purity be confirmed?

- Methodology :

- Synthetic Routes : Utilize reductive amination or nucleophilic substitution reactions, analogous to methods for structurally similar methanamine derivatives (e.g., General Method B/C in ). For example, coupling furan-3-ylmethylamine with thiophen-2-ylmethyl chloride in the presence of a reducing agent like NaBH₃CN.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Purity Confirmation :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data (e.g., δ 2.7–3.2 ppm for –CH₂–N– and aromatic protons at 6.3–7.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₃NOS: 207.0725) .

Q. How should researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Assign signals via ¹H/¹³C NMR (e.g., thiophene protons at δ 7.0–7.3 ppm, furan protons at δ 6.2–6.5 ppm) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL (e.g., space group determination, thermal displacement parameters) . Validate bond lengths (e.g., C–N: ~1.45 Å) and angles against standard values.

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to evaluate its biological activity, particularly as a kinase inhibitor?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified furan/thiophene substituents (e.g., electron-withdrawing groups on thiophene) to assess effects on Clk4 inhibition .

- Biochemical Assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ATP-competitive ELISA). Compare with analogs like 6-arylquinazolin-4-amines to identify potency trends .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity.

Q. What electrochemical methods are suitable for assessing its corrosion inhibition properties in acidic environments?

- Methodology :

- Potentiodynamic Polarization : Measure corrosion current density (icorr) and Tafel slopes in 15% HCl to determine inhibition efficiency (e.g., >80% at 1 mM concentration) .

- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to model adsorption behavior (Langmuir isotherm preferred) .

- Surface Analysis : Post-experiment SEM/EDS to confirm inhibitor film formation on steel surfaces.

Q. How can computational chemistry predict its interactions with biological targets or adsorption on metal surfaces?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to Clk4 (PDB: 4IVZ). Prioritize hydrogen bonds with kinase hinge regions (e.g., Glu239) and π-π stacking with thiophene .

- DFT Calculations : Compute quantum parameters (e.g., HOMO/LUMO energies, Fukui indices) to predict reactive sites for corrosion inhibition .

- MD Simulations : Model adsorption dynamics on Fe(110) surfaces using LAMMPS, with force fields like COMPASS III.

Q. What are the challenges in analyzing contradictory SAR data for such methanamine derivatives, and how can they be resolved?

- Methodology :

- Data Validation : Confirm assay reproducibility (e.g., triplicate IC₅₀ measurements) and rule out aggregation artifacts via dynamic light scattering .

- Cross-Technique Correlations : Compare biochemical activity with computational predictions (e.g., docking scores vs. IC₅₀) to identify outliers .

- Meta-Analysis : Review literature on similar scaffolds (e.g., benzimidazole-furan hybrids) to contextualize discrepancies in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.